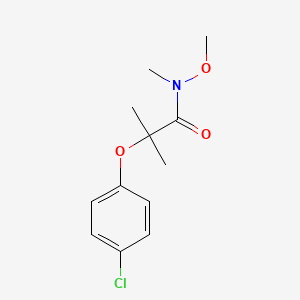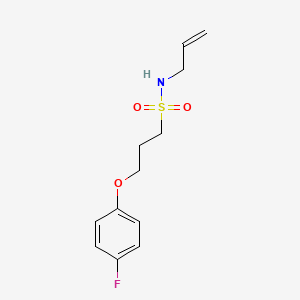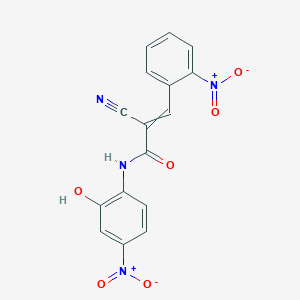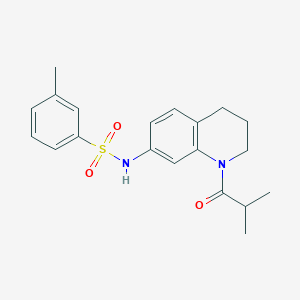
2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It was first synthesized in the 1960s and has since gained popularity due to its stimulant properties. MDPV is structurally similar to other cathinones, such as methcathinone and mephedrone, and has been found to have similar effects on the central nervous system.
Mecanismo De Acción
2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide works by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters. This results in a feeling of euphoria and increased energy. The exact mechanism of action of 2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide is not fully understood, but it is thought to act on the dopaminergic and noradrenergic systems in the brain.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide has been found to have a number of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature, and can cause seizures, psychosis, and other adverse effects. 2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide has also been found to have neurotoxic effects on the brain, leading to long-term damage and cognitive impairment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. However, 2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide is also highly addictive and can be dangerous to handle, making it difficult to use in lab experiments. Additionally, 2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide has a number of adverse effects on the body, making it difficult to study its effects in a controlled environment.
Direcciones Futuras
There are a number of future directions for research on 2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide. One area of interest is the potential therapeutic uses of the drug, particularly in the treatment of ADHD and depression. Another area of interest is the development of new synthetic cathinones with improved therapeutic properties and reduced adverse effects. Finally, there is a need for further research into the long-term effects of 2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide on the brain and body, as well as the potential for addiction and abuse.
Métodos De Síntesis
2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide can be synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and formaldehyde. The resulting product is then reacted with 4-chlorobenzaldehyde to form 2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide. The synthesis of 2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide is relatively simple and can be carried out in a standard laboratory setting.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide has been widely studied for its psychoactive properties and potential therapeutic uses. It has been found to have stimulant effects similar to those of amphetamines and cocaine, and has been used recreationally as a substitute for these drugs. However, 2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide has also been found to have potential therapeutic uses, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and depression.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-12(2,11(15)14(3)16-4)17-10-7-5-9(13)6-8-10/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYASYOFQNFLVTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N(C)OC)OC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-methylphenyl)methyl]-N-{4-[4-(2-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2577469.png)

![6-(2,2-dimethoxyethyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2577473.png)

![6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2577475.png)


![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(2-hydroxyethyl)piperazine-1-carboxamide](/img/structure/B2577483.png)
![N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2577484.png)

![(E)-1'-(3-(2-chlorophenyl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2577486.png)

